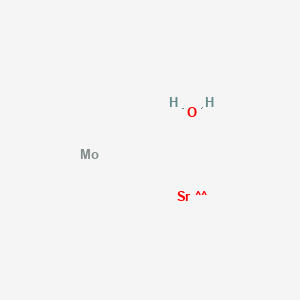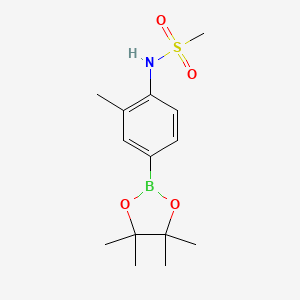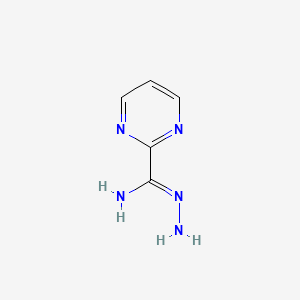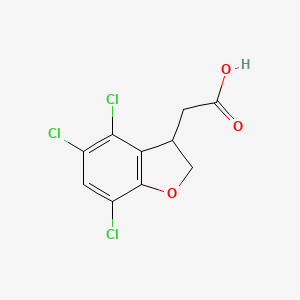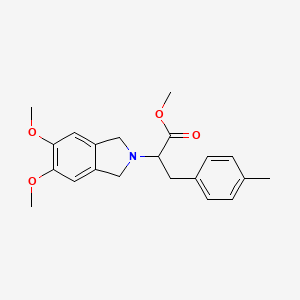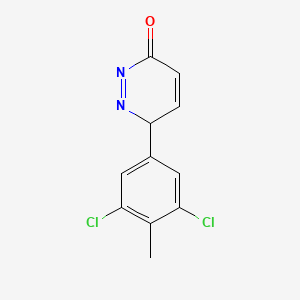
Nickel tin oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel tin oxide is a compound that combines the properties of both nickel and tin oxides. It is a metal oxide semiconductor with a wide range of applications due to its unique electrical, optical, and catalytic properties. This compound is particularly noted for its stability and versatility in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Nickel tin oxide can be synthesized using several methods, including the sol-gel process, hydrothermal synthesis, and co-precipitation. The sol-gel process involves the use of tin tetrachloride and ethylene glycol as precursors, which react to form a polymer network that eventually converts to tin oxide at high temperatures . Nickel can be introduced into the tin oxide matrix through doping, which involves adding nickel salts to the precursor solution and allowing them to integrate into the crystal structure during the synthesis process .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale sol-gel or hydrothermal methods. These processes are optimized for high yield and purity, with precise control over reaction conditions such as temperature, pH, and precursor concentrations. The resulting material is then subjected to various post-synthesis treatments, such as calcination, to enhance its properties.
化学反応の分析
Types of Reactions: Nickel tin oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, nickel within the compound can react with oxygen to form nickel oxide, while tin can react with acids to form tin salts .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sulfuric acid, nitric acid, and sodium hydroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound include nickel oxide, tin salts, and various intermediate compounds. These products can be further processed or used in various applications, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Nickel tin oxide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes . In biology and medicine, this compound nanoparticles are explored for their potential use in drug delivery systems and as antimicrobial agents . In industry, this compound is used in the production of sensors, batteries, and solar cells due to its excellent electrical and optical properties .
作用機序
The mechanism of action of nickel tin oxide involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby speeding up the reaction . In antimicrobial applications, this compound nanoparticles generate reactive oxygen species that can damage bacterial cell walls and inhibit their growth .
類似化合物との比較
Nickel tin oxide can be compared to other metal oxides such as zinc oxide, titanium dioxide, and copper oxide. While all these compounds share some common properties, such as semiconductor behavior and catalytic activity, this compound is unique in its combination of nickel and tin properties, which provides enhanced stability and versatility . Similar compounds include:
- Zinc oxide
- Titanium dioxide
- Copper oxide
These compounds are also widely used in various applications, but this compound offers distinct advantages in terms of stability and multifunctionality .
特性
分子式 |
H2NiOSn |
|---|---|
分子量 |
195.42 g/mol |
InChI |
InChI=1S/Ni.H2O.Sn/h;1H2; |
InChIキー |
ACWCUFSMZWUHBC-UHFFFAOYSA-N |
正規SMILES |
O.[Ni].[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


